L-ARGININE-N-FMOC, PMC (15N4)
Description
Contextual Significance of Stable Isotope Labeled Amino Acid Derivatives in Contemporary Research Methodologies
Stable isotope-labeled amino acids (SILAAs) are fundamental tools in a wide array of research disciplines, including proteomics, metabolomics, and structural biology. chempep.com Unlike radioactive isotopes, stable isotopes (such as ¹³C, ¹⁵N, and ²H) are non-radioactive, making them safe and stable for long-term studies. chempep.comcreative-peptides.com Their utility lies in the fact that they are chemically identical to their naturally abundant counterparts but differ in mass. longdom.orgisotope.com This mass difference allows them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comalfa-chemistry.com
In quantitative proteomics, SILAAs are crucial for accurately measuring changes in protein abundance between different biological samples. longdom.orgnih.gov Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing cells in media where a specific natural amino acid is replaced by its "heavy" isotopically labeled version. creative-peptides.comlongdom.org When labeled ("heavy") and unlabeled ("light") cell populations are mixed, the relative abundance of a specific protein can be determined with high precision by comparing the mass spectrometry signal intensities of the corresponding heavy and light peptides. isotope.comoup.com These methods provide highly reproducible and quantitative data, which is essential for biomarker discovery and understanding disease mechanisms. chempep.comisotope.com
| Stable Isotope | Natural Abundance (%) | Common Research Applications |
| ¹³C | ~1.1% | Proteomics, Metabolomics, NMR Structural Biology |
| ¹⁵N | ~0.4% | Proteomics, NMR Structural & Dynamic Studies |
| ²H (Deuterium) | ~0.02% | NMR Spectroscopy, Metabolic Tracing |
| ¹⁸O | ~0.2% | Proteomics (Enzymatic Labeling) |
This table summarizes common stable isotopes used in labeling amino acids and their primary applications in contemporary research. chempep.comcreative-peptides.comoup.comoup.com
Role of Orthogonal Protecting Groups (Fmoc, Pmc) in Modular Peptide Synthesis Strategies
The chemical synthesis of peptides is a stepwise process that requires precise control to ensure the correct amino acid sequence is assembled. This control is achieved through the use of protecting groups, which temporarily block reactive functional groups on the amino acids to prevent unwanted side reactions. altabioscience.combiosynth.com The concept of "orthogonality" is central to modern peptide synthesis; it means that multiple protecting groups are used which can be removed under different chemical conditions, allowing for selective deprotection at specific steps of the synthesis. biosynth.comiris-biotech.de
The most common strategy for solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. nih.govseplite.comimperial.ac.uk In this methodology, L-Arginine-N-Fmoc, Pmc (15N4) utilizes two key orthogonal protecting groups:
Fmoc (9-fluorenylmethoxycarbonyl): This group protects the α-amino group of the arginine. luxembourg-bio.com The Fmoc group is base-labile, meaning it is stable under acidic conditions but can be cleanly removed using a mild base, typically piperidine. altabioscience.comseplite.com This deprotection step is performed repeatedly during synthesis to expose the amino group for coupling with the next amino acid in the sequence. luxembourg-bio.com
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): This group protects the reactive guanidinium (B1211019) side chain of arginine. iris-biotech.depeptide.com The guanidinium group is strongly basic and would cause side reactions if left unprotected. nih.gov The Pmc group is acid-labile and is stable during the base-mediated removal of the Fmoc group. It remains on the arginine side chain throughout the entire peptide assembly and is removed during the final step when the completed peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). peptide.compeptide.com
This orthogonal protection scheme ensures a modular and highly controlled synthesis, allowing for the efficient construction of complex peptide chains with the 15N4-labeled arginine precisely positioned. biosynth.comiris-biotech.de
| Protecting Group | Protected Functional Group | Cleavage Condition | Lability Class |
| Fmoc | α-Amino | Mild Base (e.g., Piperidine) | Base-Labile |
| Pmc | Arginine Side Chain (Guanidinium) | Strong Acid (e.g., TFA) | Acid-Labile |
| tBu (tert-Butyl) | Side chains of Asp, Glu, Ser, Thr | Strong Acid (e.g., TFA) | Acid-Labile |
| Boc (tert-butyloxycarbonyl) | α-Amino | Strong Acid (e.g., TFA) | Acid-Labile |
This table compares the properties of Fmoc and Pmc with other common protecting groups used in peptide synthesis, highlighting their orthogonal nature. iris-biotech.denih.govluxembourg-bio.compeptide.com
Fundamental Advantages of 15N Isotopic Labeling for Advanced Spectroscopic and Mass Spectrometric Investigations in Biomolecular Sciences
The incorporation of the stable isotope ¹⁵N provides significant analytical advantages, particularly in NMR spectroscopy and mass spectrometry. alfa-chemistry.com The specific labeling of the four nitrogen atoms in the arginine side chain with ¹⁵N, as in L-Arginine-N-Fmoc, Pmc (15N4), creates a powerful probe for detailed biomolecular studies.
In Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N labeling is essential for modern protein NMR studies. alfa-chemistry.com The most abundant nitrogen isotope, ¹⁴N, has an integer nuclear spin and a quadrupole moment, which causes its NMR signals to be extremely broad and often undetectable in high-resolution experiments. stackexchange.com In contrast, ¹⁵N has a fractional nuclear spin of one-half, similar to a proton (¹H), which results in sharp, well-resolved NMR signals. stackexchange.com This property is critical for:
Structural Determination: Uniform or selective ¹⁵N labeling allows for the use of multidimensional heteronuclear NMR experiments (like the ¹H-¹⁵N HSQC), which are fundamental for assigning resonances and determining the three-dimensional structures of proteins in solution. nih.govsigmaaldrich.comprotein-nmr.org.uk
Dynamic Studies: ¹⁵N NMR is a powerful tool for studying protein dynamics and interactions. alfa-chemistry.comsigmaaldrich.com By monitoring changes in the chemical shifts and relaxation properties of ¹⁵N-labeled sites, researchers can map binding interfaces and characterize molecular motions over a wide range of timescales. protein-nmr.org.uk
In Mass Spectrometry (MS): In quantitative proteomics, the mass difference created by isotopic labeling is the key to accurate measurement. oup.com The incorporation of four ¹⁵N atoms into the arginine residue results in a predictable mass increase of approximately 4 Daltons compared to its unlabeled counterpart. This distinct mass shift enables:
Accurate Quantification: When analyzing a mixture of "light" (¹⁴N) and "heavy" (¹⁵N) peptides, the mass spectrometer can easily resolve the two species. The ratio of their signal intensities directly corresponds to their relative abundance in the original samples, minimizing errors introduced during sample preparation. nih.govfrontiersin.org
Internal Standards: Peptides synthesized with ¹⁵N-labeled amino acids serve as ideal internal standards for targeted quantification experiments. oup.com Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency, leading to highly accurate and precise measurements. isotope.com
| Analytical Technique | Advantage of ¹⁵N Labeling | Research Application |
| NMR Spectroscopy | Produces sharp signals (narrow line width) due to spin-1/2 property. | Protein structure determination, protein dynamics, ligand binding studies. |
| Mass Spectrometry | Creates a predictable and distinct mass shift for labeled molecules. | Accurate relative and absolute protein quantification, use as internal standards. |
This table outlines the core advantages of using ¹⁵N isotopic labeling in the primary analytical methods for which L-Arginine-N-Fmoc, Pmc (15N4) is designed. alfa-chemistry.comoup.comstackexchange.comnih.gov
Properties
Molecular Weight |
666.77 |
|---|---|
Purity |
94% |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Chemical Synthesis of L-ARGININE-N-FMOC, PMC (15N4)
The synthesis of L-ARGININE-N-FMOC, PMC (15N4) is a sophisticated process that combines isotopic enrichment with the chemical modification of the L-arginine molecule. This involves the specific incorporation of four ¹⁵N isotopes, followed by the attachment of the Fmoc (9-fluorenylmethyloxycarbonyl) group to the α-amino group and the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group to the guanidinium (B1211019) side chain.
Specific Methods for the Incorporation of ¹⁵N Isotopes into the Arginine Moiety
The introduction of ¹⁵N isotopes into the arginine molecule is a critical first step. This can be achieved through both chemical and biological methods.
Chemical Synthesis: Chemical synthesis offers precise control over the placement of isotopic labels. One common strategy involves using ¹⁵N-labeled precursors in the construction of the guanidinium group. For instance, commercially available ¹⁵N-labeled thiourea (B124793) can be used to introduce two ¹⁵N atoms into the terminal nitrogens of the guanidine (B92328) group late in the synthetic pathway. acs.org This approach is efficient and conserves the expensive isotopic label. acs.org Another method involves the use of ¹⁵N-labeled hydroxylamine (B1172632) in a multi-stage synthesis to produce N-omega-hydroxy-L-arginine, an intermediate in nitric oxide biosynthesis. nih.gov
Enzymatic and Biological Methods: Biological systems provide an alternative route for producing ¹⁵N-labeled arginine. Microorganisms like the microalgae Chlamydomonas reinhardtii can be cultured in a medium containing ¹⁵NH₄Cl as the sole nitrogen source. d-nb.info This results in the biosynthesis of proteins containing ¹⁵N-labeled amino acids with high isotopic enrichment, which can then be hydrolyzed to isolate ¹⁵N-arginine. d-nb.info Similarly, arbuscular mycorrhizal fungi can efficiently assimilate (¹⁵NH₄)₂SO₄ to produce ¹⁵N-labeled arginine. nih.govkit.edu In some biological systems, it's important to consider potential issues like the catabolism of the labeled arginine, which can lead to the misincorporation of ¹⁵N into other amino acids. nih.gov
The choice of method depends on the desired labeling pattern and the required scale of production. For L-ARGININE-N-FMOC, PMC (¹⁵N₄), a method that ensures labeling of all four nitrogen atoms is essential. This often involves starting with a precursor that is already fully ¹⁵N-labeled, such as L-Arginine·HCl (¹³C₆, ¹⁵N₄). creative-biolabs.com
Optimized Procedures for Fmoc and Pmc Protecting Group Introduction
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. The Fmoc group protects the α-amino group, while the Pmc group protects the guanidinium side chain of arginine.
Fmoc Group Introduction: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base. To prevent the formation of impurities like dipeptides, an intermediate silylation step with chlorotrimethylsilane (B32843) can be employed to protect the carboxylic acid group during the Fmoc protection reaction. nih.gov The quality of Fmoc-amino acids is critical, and they are now commonly available at purities greater than 99%. nih.gov
Pmc Group Introduction: The Pmc group is a sulfonyl-type protecting group that is labile to acid. nih.govresearchgate.net It is introduced to protect the highly basic guanidinium side chain of arginine, preventing its interference in peptide coupling reactions. researchgate.net The Pmc group offers the advantage of being removable under the same acidic conditions (e.g., trifluoroacetic acid - TFA) used to cleave the peptide from the resin in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.compeptide.com This simplifies the final deprotection step and can increase peptide yields. peptide.com However, for peptides containing tryptophan, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is often preferred over Pmc as it reduces the risk of tryptophan alkylation during cleavage. peptide.com
The synthesis of Fmoc-Arg(Pmc)-OH involves reacting L-arginine with the appropriate reagents to introduce both protecting groups in a controlled manner, leading to the desired product.
| Protecting Group | Introduction Method | Key Considerations |
| Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu | Intermediate silylation can prevent side reactions. nih.gov |
| Pmc | Reaction with Pmc-Cl | Offers good acid lability for deprotection. peptide.compeptide.com |
Chemical Purity and Isotopic Enrichment Control in Starting Materials
Ensuring high chemical purity and isotopic enrichment is paramount for the successful use of L-ARGININE-N-FMOC, PMC (¹⁵N₄) in research.
Chemical Purity Analysis: The chemical purity of the final product and its precursors is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govnist.gov These methods can separate the desired compound from any unreacted starting materials or byproducts. For amino acid analysis, derivatization is often required to make the compounds volatile for Gas Chromatography-Mass Spectrometry (GC-MS). d-nb.infobris.ac.uk
Isotopic Enrichment Analysis: The degree of isotopic enrichment is a critical quality parameter. Mass spectrometry is the primary tool for determining the incorporation of ¹⁵N isotopes. researchgate.netnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, the percentage of ¹⁵N labeling can be accurately quantified. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁵N NMR, is also a powerful technique for confirming the presence and position of ¹⁵N labels. acs.orgnih.gov It is important to account for the natural abundance of other isotopes, like ¹³C, when analyzing the mass spectra of labeled compounds. nih.gov The labeling efficiency can vary between experiments, but it is often constant across all proteins in a given experiment. nih.gov
| Analytical Technique | Purpose |
| HPLC | Assess chemical purity and separate components. nih.gov |
| Mass Spectrometry (MS) | Determine molecular weight, chemical purity, and isotopic enrichment. nist.govresearchgate.netnih.gov |
| NMR Spectroscopy | Confirm the presence and location of isotopic labels. acs.orgnih.gov |
| GC-MS | Analyze derivatized amino acids for purity and isotopic composition. d-nb.infobris.ac.uk |
Precursor Design and Derivatization for Tailored Research Applications
The design and derivatization of isotopically labeled amino acids like L-ARGININE-N-FMOC, PMC (¹⁵N₄) are driven by the specific needs of the research application.
This compound is primarily designed as a building block for Solid-Phase Peptide Synthesis (SPPS) . nih.govnih.gov The Fmoc group allows for its sequential addition to a growing peptide chain, while the Pmc group ensures the guanidinium side chain remains unreactive during the coupling steps.
The ¹⁵N₄ labeling serves as a stable isotope tag for quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . creative-biolabs.comchempep.com In SILAC experiments, cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotopically labeled) form of an amino acid. creative-biolabs.com By comparing the mass spectra of peptides from different cell populations, researchers can accurately quantify differences in protein abundance. creative-biolabs.com
Furthermore, derivatization of the labeled arginine can be performed to enhance its analytical properties. For example, N-terminal derivatization can improve fragmentation in tandem mass spectrometry, aiding in de novo peptide sequencing. nih.gov The choice of protecting groups and the isotopic labeling pattern can be tailored to specific NMR experiments to probe protein structure and dynamics. ista.ac.atchemrxiv.org
In essence, L-ARGININE-N-FMOC, PMC (¹⁵N₄) is a highly specialized precursor, meticulously designed for incorporation into peptides to serve as a precise probe for quantitative and structural studies in biological systems.
Applications in Peptide and Peptidomimetic Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) with L-ARGININE-N-FMOC, PMC (15N4) as a Building Block
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides, and it is the primary application for derivatives like Fmoc-Arg(Pmc)-OH. nih.govchempep.com The use of an isotopically labeled version such as L-ARGININE-N-FMOC, PMC (15N4) allows for the creation of "heavy" peptides, which can serve as internal standards for precise quantification in mass spectrometry experiments or for structural analysis via NMR spectroscopy. chempep.comisotope.com The Fmoc/tBu strategy provides an orthogonal protection scheme where the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the semi-permanent side-chain protecting groups, like Pmc, are removed at the end of the synthesis with strong acid. nih.govpeptide.com
Optimization of Coupling Reactions and Efficiency for Arginine Incorporation
Several strategies have been developed to optimize the coupling efficiency of Fmoc-Arg(Pmc)-OH:
Double Coupling: Repeating the coupling step with fresh reagents is a common method to ensure the complete incorporation of the arginine residue. biotage.comsigmaaldrich.com
Increased Reaction Time: Extending the duration of the coupling reaction can improve yields, particularly for difficult sequences. iris-biotech.de
Use of Potent Coupling Reagents: While standard activators like HBTU/HOBt are often used, more potent reagents such as HATU or PyBOP can enhance coupling efficiency, especially for sterically hindered amino acids. iris-biotech.dechempep.com
Elevated Temperature: Performing the coupling at slightly elevated temperatures (e.g., 35-40°C) has been shown to increase reaction rates and improve yields. iris-biotech.de
Microwave-Assisted SPPS: The application of microwave energy can accelerate both coupling and deprotection reactions, leading to shorter cycle times and improved synthesis of difficult, arginine-rich sequences. chempep.comsigmaaldrich.com
| Optimization Strategy | Description | Key Research Finding/Rationale |
|---|---|---|
| Double Coupling | Repeating the coupling reaction with a fresh solution of activated amino acid. | Significantly improves arginine incorporation, although the reaction may still not reach completion in very difficult sequences. sigmaaldrich.com |
| Increased Coupling Time | Extending the reaction time beyond standard protocols (e.g., to 16 hours). | Can lead to high product yields when used with sufficient equivalents of the building block. iris-biotech.de |
| Potent Coupling Reagents | Utilizing activators like HATU or PyBOP instead of standard reagents. | Recommended for coupling very bulky amino acids where standard reagents may be insufficient. chempep.com |
| Microwave-Assisted Synthesis | Applying microwave irradiation to accelerate the reaction. | Reduces reaction times and improves yields, especially in aggregation-prone or arginine-rich sequences. chempep.comsigmaaldrich.com |
Strategies for Mitigating Side Reactions Associated with Sulfonyl-Based Arginine Side Chain Protection, including Tryptophan Alkylation
A major drawback of using sulfonyl-based protecting groups like Pmc and Pbf is their potential to cause side reactions during the final acid-mediated cleavage step. sigmaaldrich.comgoogle.com When the Pmc group is cleaved, it generates a reactive cationic species that can electrophilically attack nucleophilic amino acid side chains within the peptide. sigmaaldrich.comthermofisher.com
The most susceptible residue is tryptophan (Trp), whose indole (B1671886) ring can be alkylated or sulfonated by the byproducts of Pmc cleavage. sigmaaldrich.comgoogle.comug.edu.pl This side reaction can significantly reduce the yield of the desired peptide. peptide.com For instance, one study reported that a 3-hour cleavage of a Trp-containing peptide synthesized with Arg(Pmc) yielded only 46% of the target product. peptide.compeptide.com
The primary strategy to prevent this undesirable modification is to protect the indole nitrogen of tryptophan with an acid-labile Boc (tert-butyloxycarbonyl) group. sigmaaldrich.comsigmaaldrich.comug.edu.pl The use of Fmoc-Trp(Boc)-OH in conjunction with Fmoc-Arg(Pmc)-OH is strongly recommended for the synthesis of peptides containing both residues. sigmaaldrich.compeptide.com The Boc group shields the indole ring from electrophilic attack during cleavage. ug.edu.pl
Other mitigation strategies include:
Use of Scavengers: Adding nucleophilic "scavenger" reagents to the cleavage cocktail can trap the reactive carbocations generated from the protecting groups before they can modify the peptide. sigmaaldrich.compeptide.com
Alternative Protecting Groups: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which is structurally similar to Pmc, is generally more acid-labile and is reported to cause less tryptophan alkylation, making it a preferred alternative in many cases. nih.govpeptide.compeptide.com
Cleavage and Deprotection Protocols for Pmc Group Removal in Fmoc SPPS
The final step in Fmoc-SPPS is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. For the Pmc group, this is accomplished by treatment with a strong acid, typically trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com The Pmc group's acid lability is comparable to that of other t-butyl-based protecting groups, allowing for a single-step final deprotection. peptide.compeptide.com
Complete removal of the Pmc group generally requires treatment with TFA for 1-3 hours. sigmaaldrich.com However, for peptides containing multiple Arg(Pmc) residues, longer reaction times of over 4 hours may be necessary to ensure complete deprotection. thermofisher.com
During acidolysis, highly reactive cationic species are generated from the Pmc group and other protecting groups (e.g., t-butyl, trityl). To prevent these cations from modifying sensitive residues like tryptophan, methionine, tyrosine, and cysteine, a cocktail of scavengers is added to the TFA. sigmaaldrich.com
| Cleavage Cocktail (Reagent) | Composition | Application Notes |
|---|---|---|
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | A general, non-malodorous cocktail suitable for most sequences, especially when recommendations like using Trp(Boc) are followed. sigmaaldrich.com |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | A popular "universal" mixture for complex peptides, particularly those with Cys or multiple Arg residues, though it contains toxic and malodorous components. sigmaaldrich.com |
| TFA/H₂O | 95 : 5 | Can be used for peptides containing Arg(Pbf), but not recommended for those with Trp, Met, or Cys due to the lack of specific scavengers. thermofisher.com |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | A highly effective but noxious cocktail recommended for sequences with Trp, His, Met, Cys, and Arg(Pmc). thermofisher.com |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Solution-Phase Peptide Synthesis Strategies Incorporating L-ARGININE-N-FMOC, PMC (15N4)
While SPPS is dominant, solution-phase peptide synthesis remains relevant, particularly for large-scale production and the synthesis of peptide fragments. The Fmoc group was originally introduced for solution-phase chemistry, though its use presented challenges due to the reactive nature of its dibenzofulvene byproduct upon deprotection. nih.gov
Incorporating L-ARGININE-N-FMOC, PMC (15N4) in solution-phase synthesis follows the general principles of Fmoc chemistry. google.com However, specific challenges related to the solubility of protected peptides and the reactivity of certain residues must be managed. For instance, unprotected tryptophan can cause solubility issues under certain aqueous/organic conditions used in solution-phase protocols, necessitating the use of a protected version like Fmoc-Trp(Boc)-OH. acs.org
A key consideration in solution-phase synthesis is the purification after each coupling and deprotection step. The use of an isotopically labeled building block like L-ARGININE-N-FMOC, PMC (15N4) would not fundamentally alter the chemical strategy but would be employed when the final peptide is intended for applications requiring isotopic labeling, such as its use as a standard in pharmacokinetic studies.
Advanced Peptide Assembly and Ligation Techniques Utilizing Labeled Arginine Derivatives
The availability of isotopically labeled building blocks like L-ARGININE-N-FMOC, PMC (15N4) is essential for advanced biochemical and pharmaceutical research. chempep.com These labeled derivatives are integral to several sophisticated techniques:
Quantitative Proteomics: Labeled peptides synthesized with ¹⁵N₄-arginine serve as heavy internal standards for absolute quantification of proteins in complex biological samples using mass spectrometry. chempep.comisotope.com
Structural Biology: Peptides containing ¹³C and/or ¹⁵N labels are invaluable for nuclear magnetic resonance (NMR) spectroscopy studies. The isotopic labels enhance signal dispersion and simplify spectral analysis, aiding in the determination of peptide and protein structures and dynamics. chempep.com
Metabolic Labeling and Tracing: When introduced into biological systems, peptides containing labeled arginine can be used to trace metabolic pathways and identify metabolites in drug development. chempep.com
Chemical Ligation: Techniques like Native Chemical Ligation (NCL) allow for the assembly of large proteins from smaller, chemically synthesized peptide fragments. While NCL typically involves a C-terminal thioester and an N-terminal cysteine, the synthesis of these peptide fragments relies on SPPS. A fragment containing a labeled arginine residue can be synthesized using L-ARGININE-N-FMOC, PMC (15N4) and later used in a ligation reaction to produce a site-specifically labeled protein.
Arginine-Selective Labeling: Advanced methods have been developed for the chemical labeling and enrichment of peptides containing reactive arginine residues. acs.org Synthesizing peptides with labeled arginine provides a direct way to validate and quantify the results of such post-synthesis modification experiments.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| L-ARGININE-N-FMOC, PMC (15N4) | Fmoc-Arg(Pmc)-OH (¹⁵N₄) |
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
| Trifluoroacetic acid | TFA |
| tert-butyloxycarbonyl | Boc |
| N,N'-Diisopropylcarbodiimide | DIC |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| Triisopropylsilane | TIS |
| 1,2-Ethanedithiol | EDT |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr |
Integration into Stable Isotope Labeling Sil Research Paradigms
General Principles of ¹⁵N Stable Isotope Labeling in Complex Biomolecular Systems
Stable isotope labeling is a powerful methodology that introduces a naturally low-abundance isotope into a molecule to act as a tracer. nih.govmerckmillipore.com Nitrogen is a fundamental component of proteins and nucleic acids, making its isotopes ideal for studying these biomolecules. isotope.com Nitrogen has two stable isotopes: the highly abundant ¹⁴N (99.63%) and the rare ¹⁵N (0.37%). nih.govisotope.com This low natural abundance of ¹⁵N is advantageous, as its incorporation creates a significant mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without introducing radioactivity into the system. nih.govcreative-peptides.comabrf.org
The core principle of ¹⁵N labeling in quantitative proteomics involves creating "heavy" versions of proteins or peptides that are chemically identical to their natural "light" counterparts but differ in mass. nih.gov In a typical experiment, two cell populations are cultured; one is grown in standard media ("light" or ¹⁴N), and the other is grown in media where the primary nitrogen source is replaced with a ¹⁵N-enriched compound, such as ¹⁵NH₄Cl ("heavy"). nih.govpeptide.com This results in the incorporation of ¹⁵N into all nitrogen-containing biomolecules, including amino acids and, consequently, proteins. google.comnih.gov
When the "light" and "heavy" samples are mixed, the corresponding proteins and their digested peptides will co-elute during chromatography but will appear as distinct paired peaks in the mass spectrum, separated by a mass difference determined by the number of nitrogen atoms and the efficiency of ¹⁵N incorporation. nih.govpeptide.com The ratio of the signal intensities of these heavy and light peptide pairs allows for the accurate relative quantification of protein abundance between the two samples. peptide.com This method effectively minimizes experimental variability because the samples are combined early in the workflow. peptide.com
Beyond quantitative proteomics, ¹⁵N labeling is indispensable for biomolecular NMR spectroscopy. altabioscience.comlifetein.com The ¹⁵N isotope has a nuclear spin of one-half, which provides advantages for NMR, such as narrower line widths, compared to the more abundant ¹⁴N. abrf.org This property facilitates the determination of protein structure, dynamics, and molecular interactions. sigmaaldrich.com
Methodological Approaches for ¹⁵N Label Incorporation into Peptides and Proteins
The introduction of ¹⁵N labels into peptides and proteins can be achieved through several distinct methodological approaches. These strategies range from direct chemical synthesis for smaller peptides to biosynthetic methods using cellular machinery for larger proteins. The choice of method depends on factors such as the size of the protein, the desired labeling pattern, and the specific research application.
Chemical Synthesis-Based Labeling via Direct Incorporation of L-ARGININE-N-FMOC, PMC (¹⁵N₄)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids into a defined sequence. peptide.comcreative-peptides.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used variation of SPPS that employs the Fmoc group for temporary protection of the α-amino group of the incoming amino acid. creative-peptides.comrsc.org
For the incorporation of arginine, a key amino acid in many biologically active peptides, its highly basic guanidino side chain must be protected to prevent side reactions. peptide.com L-ARGININE-N-FMOC, PMC (¹⁵N₄) is a specialized building block designed for this purpose. It features:
The Fmoc group: An acid-stable, base-labile protecting group on the α-amine, allowing for its selective removal at each cycle of synthesis without affecting the acid-labile side-chain protectors. creative-peptides.comrsc.org
The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group: An acid-labile protecting group on the guanidino side chain. google.comuu.nl The Pmc group is sufficiently stable to withstand the basic conditions used for Fmoc removal but can be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), during the final step when the peptide is cleaved from the solid support resin. google.comuu.nlresearchgate.net
¹⁵N₄ Labeling: All four nitrogen atoms in the arginine side chain's guanidino group are replaced with the stable isotope ¹⁵N. This provides a significant and defined mass shift for quantitative analysis. isotope.comisotope.com
The direct incorporation of L-ARGININE-N-FMOC, PMC (¹⁵N₄) into a peptide sequence via SPPS provides absolute control over the label's position. This is particularly valuable for creating internal standards for targeted quantitative proteomics, known as the AQUA (Absolute QUantification) strategy. rsc.org A synthetic peptide containing the ¹⁵N₄-labeled arginine will have a predictable mass increase compared to its unlabeled counterpart, making it an ideal reference standard for mass spectrometry. rsc.org
| Attribute | Description | Value/Comment |
|---|---|---|
| Labeled Amino Acid | L-Arginine | Incorporated via SPPS |
| Isotope | Nitrogen-15 (¹⁵N) | Stable, non-radioactive |
| Labeling Pattern | ¹⁵N₄ | All 4 nitrogen atoms of the guanidino group are ¹⁵N. |
| Mass Shift (Arginine Residue) | +4 Da | Each ¹⁵N adds ~1 Da compared to ¹⁴N. The total shift is +4.0004 Da. |
| Protecting Groups | Fmoc (α-amino), Pmc (side chain) | Standard for Fmoc/tBu SPPS chemistry. google.comuu.nl |
| Primary Application | Quantitative Proteomics (MS) | Used to create heavy-labeled peptide standards. rsc.org |
Biosynthesis of Isotope-Labeled Peptides in Cell-Free Expression Systems
For the production of larger proteins or peptides where chemical synthesis is not feasible, cell-free protein expression systems offer a powerful alternative. uu.nlchempep.com These in vitro systems utilize cellular extracts, typically from E. coli or wheat germ, which contain all the necessary machinery for transcription and translation (ribosomes, tRNA, enzymes). merckmillipore.comnih.govchempep.com
A significant advantage of cell-free systems for isotope labeling is the direct access to the reaction mixture. peptide.comuu.nl This allows for the efficient and economical incorporation of labeled amino acids. To produce a ¹⁵N-labeled protein, the system is simply supplemented with one or more ¹⁵N-labeled amino acids, such as ¹⁵N₄-Arginine. nih.govnih.gov Since the system consists of purified components, it lacks many of the metabolic pathways found in whole cells, which can sometimes lead to the scrambling or dilution of isotopic labels. nih.govnih.gov
The PURE (Protein synthesis Using Recombinant Elements) system is an example of a highly defined cell-free system composed of purified components necessary for protein expression. nih.gov This eliminates non-specific nuclease and protease activity and allows for precise control over the components, making it ideal for producing high-purity labeled proteins. nih.gov Researchers can express proteins by adding the target DNA (as a plasmid or PCR product) to the mixture containing the labeled amino acids. nih.govchempep.com This approach is particularly useful for producing proteins that may be toxic to live cells. nih.govnih.gov
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Chemical Synthesis (SPPS) | Precise control over label position. High purity of final product. Ideal for short peptides and AQUA standards. rsc.org | Difficult for large proteins (>50 amino acids). Cost of protected, labeled amino acids can be high. nih.gov |
| Cell-Free Expression | Rapid protein expression. Efficient incorporation of labeled amino acids. peptide.comuu.nl Can produce toxic proteins. nih.gov Reduced label scrambling. nih.gov | Lower protein yields compared to in vivo methods. Cost of extracts and reagents can be high. |
| Microbial Fermentation | High yields of labeled protein. Cost-effective for uniform labeling using ¹⁵N salts. Scalable for large-scale production. | Potential for metabolic label scrambling. isotope.com All host proteins are labeled, complicating purification. nih.gov Not suitable for proteins toxic to the host. |
Microbial Fermentation Strategies for Generating ¹⁵N-Labeled Amino Acids as Precursors
Microbial fermentation is a widely used and cost-effective method for producing uniformly ¹⁵N-labeled proteins and their constituent amino acids. This approach leverages the biosynthetic capabilities of microorganisms, most commonly Escherichia coli, to generate biomass enriched with the stable isotope. rsc.org
The strategy involves growing the microorganism in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ammonium (B1175870) chloride (¹⁵NH₄Cl) or ammonium sulfate. The bacteria take up this heavy nitrogen and incorporate it into all of their nitrogen-containing biomolecules, including the full suite of amino acids. rsc.org By overexpressing a specific protein of interest in these bacteria, a uniformly ¹⁵N-labeled version of that protein can be produced in large quantities.
Alternatively, the labeled bacterial biomass itself can be harvested and hydrolyzed to create a mixture of ¹⁵N-labeled amino acids. These amino acids can then be purified and used as precursors in other labeling applications, such as cell-free synthesis or as supplements in the culture media for organisms that cannot synthesize all of their own amino acids. While this method is highly efficient for uniform labeling, a key challenge is the potential for metabolic scrambling, where the ¹⁵N label from one amino acid can be metabolically converted and incorporated into another. isotope.com However, for many applications, particularly in quantitative proteomics where a "heavy" internal standard is created from the entire proteome of an organism, this is a powerful and scalable approach. google.com
Applications in Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide and Protein Structural Biology
NMR spectroscopy is a premier technique for studying the structure, dynamics, and interactions of biomolecules in solution. The incorporation of ¹⁵N-labeled arginine significantly enhances the power of NMR, allowing for detailed characterization of arginine-specific phenomena.
The isotopic labeling of arginine with ¹⁵N is crucial for a variety of multidimensional NMR experiments that are fundamental to protein structural biology. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹⁵N HSQC experiment is often the starting point for NMR analysis of a ¹⁵N-labeled protein, providing a "fingerprint" of the molecule. protein-nmr.org.uk Each peak in the 2D spectrum corresponds to a nitrogen-hydrogen bond. For ¹⁵N₄-arginine, this allows for the specific observation of the guanidinium (B1211019) group's N-H correlations, in addition to the backbone amide. protein-nmr.org.uk While backbone amide signals are the most prominent, the side-chain Nε-Hε of arginine can also be observed, though they often appear folded into the main spectral region. protein-nmr.org.uk
Triple Resonance Experiments (e.g., HNCO): Experiments like the HNCO are workhorses for sequential backbone resonance assignment. They establish a correlation between the amide proton and nitrogen of one residue and the carbonyl carbon of the preceding residue. While primarily focused on the backbone, the ability to unambiguously assign backbone resonances is the first step to assigning side-chain signals, including those from arginine. nih.gov The sensitivity and resolution gains from ¹⁵N labeling are critical for the success of these experiments, especially in larger proteins. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): ¹⁵N-edited NOESY experiments are essential for determining the three-dimensional structure of proteins. They detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. By correlating the amide ¹H-¹⁵N pairs with other protons, a network of spatial restraints can be built. The enhanced sensitivity for arginine Nε/Hε signals, made possible by broadband ¹⁵N pulses in these experiments, is invaluable for defining the local environment and interactions of arginine side chains. iaea.org
Assigning the specific resonance frequencies of the arginine guanidinium group nuclei (¹⁵N and ¹H) to their precise position in the protein sequence is a critical, yet challenging, step. utoronto.caacs.org The chemical environment of each arginine side chain is unique, leading to distinct chemical shifts that report on local structure and interactions.
Specialized NMR pulse sequences have been developed to overcome the challenges posed by the chemical exchange of guanidinium protons with water and the rotational dynamics around the Cζ–Nε bond. utoronto.canih.gov These experiments establish through-bond correlations to link the guanidinium ¹⁵N and ¹H signals back to the well-assigned backbone or side-chain carbon resonances. utoronto.caresearchgate.net For example, experiments can correlate the Hε and Nε signals with the Hδ and Hγ protons within the same arginine side chain. ligsciss.com The ¹⁵N₄ labeling in the guanidinium group is fundamental to the success of these experiments, as it provides the necessary spin system for magnetization transfer. utoronto.ca
A novel experiment that evolves a double-quantum coherence between the two ¹⁵Nη nuclei has been shown to eliminate the line broadening effects from the Cζ–Nε bond rotation, allowing for the observation of sharp and well-resolved ¹⁵Nη resonances. nih.gov
| Experiment Type | Purpose | Key Correlations | Benefit of ¹⁵N₄ Labeling |
| 2D HE(NE)HGHH | Assignment of Arg side chain ¹H and ¹⁵N resonances | Establishes correlations between Hε, Nε, Hδ, and Hγ | Enables detection and correlation of the guanidinium group nuclei. researchgate.netligsciss.com |
| ¹³C-detected ¹⁵Nη DQ | Observe ¹⁵Nη chemical shifts without exchange broadening | Correlates ¹³Cζ with the double-quantum frequency of the two ¹⁵Nη nuclei | Overcomes line broadening to reveal sharp ¹⁵Nη signals for interaction studies. nih.gov |
| 3D ¹⁵N-NOESY-HSQC | Determine spatial proximity of protons to Arg Nε-Hε | Correlations between Nε-Hε and other protons in close proximity | Increased sensitivity allows for more accurate distance restraints involving the Arg side chain. iaea.org |
The arginine side chain is not static; its conformation and dynamics are integral to its function. ¹⁵N-labeled arginine provides a sensitive probe to monitor these characteristics. nih.govnih.gov NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium, can provide information on the flexibility of the arginine side chain on picosecond to nanosecond timescales. Furthermore, hydrogen exchange experiments, which monitor the rate at which the side-chain N-H protons exchange with solvent, can reveal information about the accessibility of the guanidinium group and its involvement in stable hydrogen bonds. ucl.ac.uk The ability to endow arginine residues with specific isotope patterns, such as combining ¹⁵N with ¹³C and ²H, creates optimized spin systems that lead to simplified spectra and a sensitive response to changes in the chemical environment, allowing for the study of rapid dynamics. nih.gov
Arginine residues are frequently found in the active sites of enzymes and at the interfaces of protein-protein or protein-ligand interactions, where the positively charged guanidinium group can form crucial salt bridges and hydrogen bonds. nih.govresearchgate.net The chemical shifts of the guanidinium ¹⁵N and ¹H nuclei are highly sensitive to their local electronic environment.
Upon binding of a ligand, changes in the chemical shifts of the involved arginine residues can be monitored using ¹H-¹⁵N HSQC or related experiments. This technique, known as chemical shift perturbation (CSP) mapping, allows for the identification of the binding site on the protein surface. nih.gov The magnitude of the shift changes can also provide information on the affinity of the interaction. The use of selectively ¹⁵N-labeled arginine can simplify complex spectra, making it possible to study large protein complexes and allosteric regulation, where binding at one site induces conformational changes at a distant site. nih.govacs.org
Mass Spectrometry (MS) in Quantitative Proteomics and Peptide Analysis
Mass spectrometry has become an indispensable tool for identifying and quantifying thousands of proteins from complex biological samples. Isotopic labeling is at the heart of the most accurate quantitative proteomics strategies.
The incorporation of arginine containing heavy isotopes is a cornerstone of several quantitative proteomics methods. The ¹⁵N₄ label provides a significant and well-defined mass shift, facilitating accurate quantification.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful metabolic labeling strategy for in vivo incorporation of "heavy" amino acids. sigmaaldrich.comthermofisher.com In a typical SILAC experiment comparing two cell populations (e.g., treated vs. untreated), one is grown in media containing normal "light" amino acids, while the other is grown in media containing a heavy-isotope-labeled amino acid, such as ¹³C₆,¹⁵N₄-arginine. sigmaaldrich.comnih.gov After the experiment, the cell populations are combined, the proteins are extracted and digested (e.g., with trypsin), and the resulting peptides are analyzed by MS. sigmaaldrich.com Peptides from the two populations will appear as pairs of peaks separated by a specific mass difference (e.g., 10 Da for ¹³C₆,¹⁵N₄-Arg). sigmaaldrich.com The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two samples. sigmaaldrich.com A challenge in SILAC is the potential metabolic conversion of arginine to proline, which can complicate quantification, though methods exist to correct for this. nih.govresearchgate.net
Absolute Quantification (AQUA): The AQUA strategy allows for the absolute quantification (e.g., in moles) of specific proteins in a sample. nih.gov This is achieved by synthesizing a peptide standard that is identical in sequence to a target peptide from the protein of interest but contains heavy isotopes, such as ¹⁵N₄-arginine. A precisely known amount of this heavy peptide is spiked into the protein digest. By comparing the MS signal intensity of the endogenous "light" peptide to the "heavy" AQUA standard, the absolute quantity of the native peptide, and thus the protein, can be determined. nih.gov
| Method | Principle | Role of ¹⁵N₄-Arginine | Output |
| SILAC | Metabolic labeling of entire proteomes with "heavy" amino acids for relative comparison. | Provides a "heavy" version of arginine (e.g., ¹³C₆,¹⁵N₄-Arg) that is incorporated into all newly synthesized proteins, creating a distinct mass shift. sigmaaldrich.comthermofisher.com | Relative protein abundance between two or more cell populations. |
| AQUA | Addition of a known quantity of a heavy-isotope-labeled synthetic peptide as an internal standard. | Used to synthesize the heavy peptide standard, which serves as a reference for quantifying the corresponding endogenous peptide. nih.gov | Absolute protein quantity (e.g., fmol/µg). |
Application in Peptide Mapping, Fragmentation Studies, and De Novo Peptide Sequencing with 15N-Labeled Peptides
The incorporation of L-ARGININE-N-FMOC, PMC (15N4) into synthetic peptides provides a powerful handle for mass spectrometry-based analyses. The four ¹⁵N atoms within the arginine side chain introduce a predictable mass shift that greatly aids in peptide mapping, fragmentation analysis, and the complex process of de novo peptide sequencing.
In peptide mapping, the goal is to identify and characterize all constituent peptides of a protein digest. The known mass increase of 4 Da due to the ¹⁵N₄-arginine label allows for the confident identification of arginine-containing peptides within a complex mixture. This is particularly useful for verifying the successful incorporation of the labeled amino acid during solid-phase peptide synthesis.
Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), are crucial for determining the amino acid sequence of a peptide. In these experiments, peptide ions are fragmented in the gas phase, and the masses of the resulting fragment ions are measured. The presence of the ¹⁵N₄ label in arginine-containing fragments results in a characteristic mass shift, which simplifies the interpretation of the fragmentation pattern. This is especially valuable for distinguishing between different types of fragment ions, such as b- and y-ions, which are formed by cleavage of the peptide backbone. nih.govuwaterloo.ca The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. Since arginine has four nitrogen atoms in its side chain, a b-ion containing ¹⁵N₄-arginine will exhibit a mass shift of +4 Da compared to its unlabeled counterpart. Conversely, a y-ion will only show this mass shift if the ¹⁵N₄-arginine is located within that fragment. This differential labeling strategy is a cornerstone of confident de novo sequencing. nih.gov
De novo peptide sequencing is the process of determining the amino acid sequence of a peptide directly from its tandem mass spectrum, without prior knowledge of the sequence. wikipedia.org The predictable mass shifts introduced by ¹⁵N₄-arginine provide critical constraints that significantly reduce the complexity of this puzzle. By identifying fragment ions that contain the +4 Da mass shift, researchers can pinpoint the location of arginine residues within the peptide sequence. This information dramatically narrows down the number of possible amino acid combinations, leading to more accurate and reliable sequence determination. nih.gov
To illustrate this, consider a hypothetical peptide, G-A-R-V, where R is L-ARGININE-N-FMOC, PMC (15N4). The following table shows the expected mass shifts in the b- and y-ion series upon fragmentation.
Table 1: Theoretical Mass Shifts in Tandem Mass Spectrometry of a Peptide Containing L-ARGININE-N-FMOC, PMC (15N4)
| Ion Type | Sequence | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) |
| b₁ | G | 57.02 | 57.02 | 0 |
| b₂ | G-A | 128.06 | 128.06 | 0 |
| b₃ | G-A-R(¹⁵N₄) | 284.16 | 288.16 | +4 |
| b₄ | G-A-R(¹⁵N₄)-V | 383.23 | 387.23 | +4 |
| y₁ | V | 117.08 | 117.08 | 0 |
| y₂ | R(¹⁵N₄)-V | 273.18 | 277.18 | +4 |
| y₃ | A-R(¹⁵N₄)-V | 344.22 | 348.22 | +4 |
| y₄ | G-A-R(¹⁵N₄)-V | 401.24 | 405.24 | +4 |
Note: Masses are monoisotopic and for singly charged ions. The mass of the protecting groups (Fmoc and Pmc) are not included as they are typically cleaved before MS analysis.
Assessment of Isotopic Labeling Fidelity and Purity of Synthesized Peptides via MS
The isotopic enrichment of the final peptide product can be precisely quantified by analyzing the mass spectrum. nih.gov A successfully synthesized peptide incorporating L-ARGININE-N-FMOC, PMC (15N4) will exhibit a molecular ion peak that is shifted by approximately +4 Da relative to the unlabeled peptide. The relative intensities of the labeled and any residual unlabeled peptide peaks allow for the calculation of the isotopic enrichment percentage. High-resolution mass spectrometers can resolve the isotopic fine structure, providing a very accurate measure of enrichment. nih.govgithub.com
Beyond verifying the incorporation of the label, mass spectrometry is also essential for determining the purity of the synthetic peptide. Liquid chromatography-mass spectrometry (LC-MS) is routinely used to separate the target peptide from any impurities, such as deletion sequences (peptides missing one or more amino acids) or incompletely deprotected species. By comparing the experimental mass of the main peak with the theoretical mass of the desired ¹⁵N₄-labeled peptide, the identity and purity can be confirmed. kpwulab.com
The following table provides an example of how mass spectrometry data can be used to assess the purity and isotopic enrichment of a synthetic peptide containing ¹⁵N₄-arginine.
Table 2: Example Mass Spectrometry Analysis for Purity and Isotopic Enrichment Assessment
| Observed m/z | Theoretical m/z (Unlabeled) | Theoretical m/z (Labeled) | Assignment | Relative Abundance (%) | Isotopic Enrichment (%) |
| 1000.50 | 1000.50 | - | Unlabeled Peptide | 2 | 98 |
| 1004.50 | - | 1004.50 | ¹⁵N₄-Labeled Peptide | 98 | |
| 930.45 | - | - | Deletion Sequence (e.g., missing Gly) | < 1 |
Complementary Spectroscopic Techniques for Structural Elucidation and Isotopic Verification
While mass spectrometry is a powerhouse for sequencing and purity analysis, other spectroscopic techniques provide complementary information for a comprehensive structural characterization of peptides containing L-ARGININE-N-FMOC, PMC (15N4). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly valuable in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and in the solid state. The incorporation of ¹⁵N labels provides a sensitive probe for NMR experiments. sigmaaldrich.com Specifically, two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate the chemical shifts of amide protons and their directly bonded nitrogen atoms. protein-nmr.org.uk The presence of the four ¹⁵N atoms in the arginine side chain introduces unique signals in the ¹⁵N dimension of the NMR spectrum, confirming the successful incorporation of the label. nih.gov Furthermore, the chemical shifts of these ¹⁵N nuclei are sensitive to their local chemical environment, providing valuable information about the conformation of the arginine side chain and its interactions with other residues in the peptide. ucl.ac.uk Solid-state NMR can provide distance and torsion angle constraints, which are crucial for determining the high-resolution structure of peptides. pnas.orgnih.gov
The following table shows typical ¹H and ¹⁵N chemical shift ranges for the side chain of ¹⁵N-labeled arginine in a peptide.
Table 3: Typical NMR Chemical Shift Ranges for the Side Chain of ¹⁵N-Labeled Arginine
| Nucleus | Chemical Shift (ppm) |
| ¹Hε | 7.0 - 8.5 |
| ¹⁵Nε | 80 - 95 |
| ¹Hη¹, ¹Hη² | 6.5 - 8.0 |
| ¹⁵Nη¹, ¹⁵Nη² | 70 - 85 |
Note: Chemical shifts are dependent on the specific peptide sequence, solvent, and pH.
Infrared (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of molecules and is particularly sensitive to the secondary structure of peptides. The amide I band (primarily C=O stretching) and amide II band (a combination of N-H bending and C-N stretching) are the most informative for structural analysis. leibniz-fli.de The substitution of ¹⁴N with ¹⁵N in the peptide backbone and in the arginine side chain leads to a predictable downshift in the frequency of the amide II band. researchgate.netresearchgate.net This isotopic shift can be used to confirm the presence of the ¹⁵N label and to help resolve overlapping vibrational bands in complex spectra, aiding in the detailed analysis of peptide conformation. nih.gov
The table below illustrates the expected shift in the amide II band upon ¹⁵N labeling.
Table 4: Effect of ¹⁵N Labeling on the Infrared Amide II Band
| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | ¹⁵N-Labeled Frequency (cm⁻¹) | Expected Shift (cm⁻¹) |
| Amide II | ~1550 | ~1530 | ~ -20 |
Note: The exact frequencies and shifts can vary depending on the peptide's secondary structure and environment.
Mechanistic and Biophysical Research Contributions
Elucidation of Reaction Mechanisms Involving Nitrogen Atoms and Tracing of Metabolic Pathways using ¹⁵N Labels
The presence of four nitrogen atoms in the guanidinium (B1211019) group of arginine makes it a central player in nitrogen metabolism. The use of ¹⁵N₄-arginine allows researchers to trace the fate of these nitrogen atoms through various biochemical reactions and metabolic pathways. By incorporating ¹⁵N₄-arginine into cellular systems, the labeled nitrogen atoms can be tracked as they are transferred to other molecules, providing direct evidence for specific reaction mechanisms and metabolic fluxes.
One of the most significant applications of ¹⁵N-labeled arginine is in the study of nitric oxide (NO) biosynthesis. It has been demonstrated through the use of ¹⁵N-labeled Nω-hydroxy-L-arginine that this molecule is an intermediate in the enzymatic formation of NO from arginine. nih.gov Experiments using NO synthases from macrophages showed the quantitative conversion of ¹⁵Nω-hydroxy-L-arginine to ¹⁵NO, which was identified by ESR spectroscopy. nih.gov This confirmed that the N-hydroxylated nitrogen atom in the intermediate is the one incorporated into the final nitric oxide molecule. nih.gov
Furthermore, ¹⁵N-labeling is instrumental in quantitative analysis of arginine metabolism. A method employing LC-MS-based metabolomics in conjunction with ¹⁵N₄-arginine tracing allows for the reliable quantification of key intermediates and the fluxes of major metabolic reactions in arginine pathways in cultured mammalian cells. nih.gov This approach has been used to determine the rates of whole-body nitric oxide synthesis by measuring the conversion of the [¹⁵N] guanidino nitrogen of arginine to plasma [¹⁵N] ureido citrulline. nih.gov These studies have revealed that while the plasma arginine pool is a significant precursor for whole-body NO formation, only a small fraction of the plasma arginine flux is directed towards NO and urea (B33335) synthesis in healthy individuals. nih.gov
Metabolic labeling with ¹⁵N from sources like ¹⁵NH₄Cl or ¹⁵NH₄¹⁵NO₃ can also be used to follow the turnover of amino acids and proteins. researchgate.net In such experiments, the incorporation of ¹⁵N into the free amino acid pool, including arginine, and subsequently into proteins can be monitored over time, providing insights into protein synthesis and degradation rates.
Table 1: Applications of ¹⁵N-Labeled Arginine in Mechanistic and Metabolic Studies
| Research Area | Experimental Approach | Key Findings |
| Nitric Oxide Biosynthesis | ¹⁵N-labeled Nω-hydroxy-L-arginine with ESR spectroscopy | Confirmed Nω-hydroxy-L-arginine as an intermediate and identified the specific nitrogen atom transferred to NO. nih.gov |
| Arginine Metabolism Flux | LC-MS-based metabolomics with ¹⁵N₄-arginine tracing | Quantitative analysis of intermediates and reaction fluxes in mammalian cells. nih.gov |
| Whole-Body NO Synthesis | Intravenous infusion of L-[guanidino-¹⁵N₂]arginine | Determined the contribution of plasma arginine to whole-body NO and urea synthesis. nih.gov |
| Amino Acid and Protein Turnover | Metabolic labeling with ¹⁵N salts and GC-MS/LC-MS analysis | Monitored the incorporation and turnover of ¹⁵N in free amino acids and specific proteins. researchgate.net |
Kinetic Isotope Effect (KIE) Studies with ¹⁵N-Labeled Substrates to Probe Rate-Limiting Steps
The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms by determining whether the breaking or forming of a bond to an isotopically labeled atom is part of the rate-limiting step of the reaction. wikipedia.org A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step. wikipedia.org For nitrogen, the ¹⁵N KIE is smaller than the deuterium (B1214612) KIE for hydrogen but can still provide valuable mechanistic insights. epfl.ch
While specific KIE studies on peptides synthesized with L-Arginine-N-Fmoc, Pmc (¹⁵N₄) are not extensively reported, the principle can be applied to any reaction involving the nitrogen atoms of arginine. For example, in enzymatic reactions where a C-N bond is cleaved or a new bond to a nitrogen atom is formed, comparing the reaction rates of the unlabeled (¹⁴N) and labeled (¹⁵N) arginine-containing substrates can reveal the extent to which that bond transformation is rate-limiting.
A significant ¹⁵N KIE (k¹⁴/k¹⁵ > 1) would suggest that the bond to the nitrogen atom is being broken or formed in the transition state of the rate-determining step. The magnitude of the KIE can provide further details about the nature of the transition state. Conversely, the absence of a KIE (k¹⁴/k¹⁵ ≈ 1) indicates that the bond to the nitrogen atom is not involved in the rate-limiting step of the reaction.
Table 2: Theoretical Framework for ¹⁵N KIE Studies on Arginine
| KIE Observation | Mechanistic Implication | Example Reaction Type |
| Significant Primary ¹⁵N KIE (k¹⁴/k¹⁵ > 1) | C-N bond cleavage or formation is part of the rate-limiting step. | Enzymatic hydrolysis of the guanidinium group, transamidination reactions. |
| No Significant ¹⁵N KIE (k¹⁴/k¹⁵ ≈ 1) | C-N bond cleavage or formation is not rate-limiting. | A conformational change or substrate binding is the slowest step in the reaction. |
| Secondary ¹⁵N KIE | Changes in the hybridization or bonding environment of the nitrogen atom in the transition state. | Reactions where the arginine side chain acts as a catalytic group without bond cleavage. |
Investigation of Intermolecular Interactions, Binding Kinetics, and Thermodynamics of Peptide-Ligand Systems
The site-specific incorporation of ¹⁵N-labeled arginine into peptides and proteins is a cornerstone of modern NMR spectroscopy for studying intermolecular interactions. nih.govresearchgate.netnih.gov The ¹⁵N nucleus is NMR-active, and its chemical shift is highly sensitive to its local electronic environment. When a peptide or protein containing a ¹⁵N-labeled arginine residue binds to a ligand, changes in the chemical environment of the arginine side chain will be reflected in the ¹⁵N NMR spectrum.
This allows for the precise identification of the arginine residues involved in the binding interface. By monitoring the changes in the ¹⁵N chemical shifts upon titration with a ligand, researchers can map the binding site and gain insights into the mode of interaction. Furthermore, NMR can be used to determine the binding kinetics (on- and off-rates) and thermodynamics (dissociation constant, Kd) of the peptide-ligand interaction.
A study on the interaction between ubiquitin and the SH3 domain of the yeast protein Sla1 utilized selectively ¹³C/²H/¹⁵N-labeled arginine to probe the binding interface. nih.gov The labeled arginine residues acted as sensitive probes to monitor the protein-protein interaction, highlighting the utility of this approach for studying large protein complexes. nih.gov The specificity of arginine binding itself has been studied in detail, for instance, in the Tetrahymena intron, where the guanidinium group and the aliphatic arm of arginine were found to be crucial for binding. mdpi.com
Table 3: NMR-Based Investigation of Intermolecular Interactions using ¹⁵N-Labeled Arginine
| Parameter | NMR Method | Information Gained |
| Binding Site Mapping | Chemical Shift Perturbation (CSP) | Identifies arginine residues at the binding interface. |
| Binding Affinity (Kd) | Titration experiments monitoring chemical shift changes | Quantifies the strength of the interaction. |
| Binding Kinetics (kon, koff) | Lineshape analysis, ZZ-exchange spectroscopy | Determines the rates of association and dissociation. |
| Structure of the Complex | Nuclear Overhauser Effect (NOE) spectroscopy | Provides distance restraints to determine the 3D structure of the peptide-ligand complex. |
Studies of Protein Folding and Unfolding Pathways Utilizing Labeled Arginine as a Conformational Probe
The conformationally flexible yet charged nature of the arginine side chain makes it an excellent probe for studying protein folding and unfolding. By introducing ¹⁵N-labeled arginine at specific sites within a protein, researchers can monitor the local conformational changes that occur during the folding process using NMR spectroscopy. nih.govresearchgate.net
The chemical shift of the ¹⁵N-labeled arginine side chain nitrogens will differ between the unfolded, partially folded (intermediate), and fully folded states of the protein. By monitoring these chemical shifts as a function of time or denaturant concentration, the folding pathway can be elucidated. This approach can help to identify and characterize folding intermediates, which are often transient and difficult to study by other methods.
For instance, the folding of a recombinant protein expressed in Pichia pastoris was monitored by heteronuclear NMR. nih.gov The ability to detect the ¹⁵N-labeled protein directly in the culture medium allowed for real-time monitoring of its folding state. nih.gov This demonstrates the power of using ¹⁵N-labeled amino acids as conformational probes to gain a deeper understanding of the complex process of protein folding. nih.gov The unique properties of the arginine side chain, contributing to protein stability and interaction surfaces, make it a particularly informative residue to label for such studies. nih.govresearchgate.net
Table 4: Probing Protein Folding with ¹⁵N-Labeled Arginine
| Folding Aspect | Experimental Approach | Information Obtained |
| Conformational State | ¹H-¹⁵N HSQC NMR | Distinguishes between unfolded, intermediate, and folded states based on chemical shifts. |
| Folding Kinetics | Real-time NMR or Quenched-flow NMR | Measures the rates of folding and unfolding. |
| Folding Intermediates | Analysis of chemical shifts and line broadening | Characterizes the structure and stability of transient folding intermediates. |
| Local Dynamics | ¹⁵N relaxation experiments | Probes the flexibility of the arginine side chain in different folding states. |
Emerging Methodologies and Future Research Directions
Advancements in Automated Synthesis of Isotopically Labeled Peptides Containing Arginine
The synthesis of peptides labeled with stable isotopes is fundamental for a variety of scientific applications, including NMR studies and mass spectrometry-based proteomics. jpt.com The incorporation of ¹⁵N-labeled arginine, such as L-ARGININE-N-FMOC, PMC (15N4), into peptides allows for the detailed investigation of protein structure, dynamics, and interactions. nih.gov
Recent advancements have focused on optimizing solid-phase peptide synthesis (SPPS), a cornerstone technique that is amenable to automation. The use of Fmoc-protected amino acids is central to SPPS. Innovations in this area aim to enhance the efficiency and purity of the synthesized peptides. For instance, novel linker strategies and improved coupling reagents are being developed to minimize the formation of impurities during large-scale synthesis.
Furthermore, there is a growing interest in chemoenzymatic methods that combine the flexibility of chemical synthesis with the specificity of enzymatic reactions. This approach can facilitate the production of complex and specifically labeled peptides that are challenging to produce through purely chemical means. The development of robust and automated synthesis platforms is critical for meeting the increasing demand for isotopically labeled peptides in biomedical research.
Integration of L-ARGININE-N-FMOC, PMC (15N4) in High-Throughput Screening Methodologies for Chemical Probe Discovery
High-throughput screening (HTS) is a powerful methodology for discovering new chemical probes and drug candidates. chemscene.com The integration of isotopically labeled compounds like L-ARGININE-N-FMOC, PMC (15N4) into HTS workflows offers significant advantages. One such application is in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a quantitative proteomics technique. acs.org In SILAC, cells are cultured in media containing either the "light" (natural abundance) or "heavy" (isotopically labeled) form of an amino acid, such as arginine. acs.orgnih.gov
The use of ¹³C and ¹⁵N labeled arginine in SILAC experiments allows for the accurate quantification of proteins in different cell populations. acs.orgisotope.comisotope.com This is particularly valuable in chemical probe discovery for identifying the protein targets of a compound or for understanding its mechanism of action. By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose abundance or modification state is altered by the chemical probe.
Advanced screening platforms, such as those utilizing fiber-optic array scanning technology, can screen millions of compounds rapidly. nih.gov The combination of these ultra-high-throughput methods with the quantitative power of isotopic labeling provides a robust platform for identifying and validating novel bioactive molecules.
Novel Applications in Supramolecular Chemistry and Self-Assembly of Peptide-Based Nanostructures
The self-assembly of peptides and amino acid derivatives into well-defined nanostructures is a burgeoning field with applications in materials science and medicine. Fmoc-protected amino acids, including arginine derivatives, are known to form supramolecular hydrogels through non-covalent interactions. nih.gov These hydrogels can serve as scaffolds for tissue engineering, as drug delivery vehicles, or as components of biosensors.
The incorporation of ¹⁵N labels into these self-assembling systems provides a powerful tool for probing the structure and dynamics of the resulting nanostructures. Techniques like solid-state NMR can leverage the ¹⁵N label to provide detailed insights into the molecular packing and intermolecular interactions within the self-assembled material.
Recent research has explored the co-assembly of different Fmoc-amino acids to create multifunctional materials. nih.gov For example, the combination of Fmoc-lysine, known for its antibacterial properties, with other amino acids can lead to hydrogels with tailored biological activities. nih.gov The use of isotopically labeled building blocks like L-ARGININE-N-FMOC, PMC (15N4) in these systems can help elucidate the self-assembly process and guide the rational design of novel peptide-based nanomaterials. Furthermore, the inherent biocompatibility of amino acid-based materials makes them attractive for various biomedical applications. nih.gov
Development of Hybrid Analytical Techniques for Enhanced Resolution and Sensitivity of 15N-Labeled Biomolecules
The analysis of complex biological samples containing ¹⁵N-labeled biomolecules necessitates analytical techniques with high resolution and sensitivity. Hybrid or hyphenated techniques, which couple a separation method with a detection method, are particularly powerful in this regard. news-medical.netalwsci.com
Commonly employed hybrid techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds using GC and then identifies and quantifies them based on their mass-to-charge ratio using MS. news-medical.netalwsci.com Derivatization is often required to make amino acids volatile for GC analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone of proteomics and metabolomics. news-medical.netalwsci.com It separates molecules in a liquid phase before they are ionized and analyzed by MS. This technique is well-suited for the analysis of peptides and proteins.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This method combines the separation power of LC with the structural elucidation capabilities of NMR. alwsci.com It can provide detailed structural information about the separated, isotopically labeled compounds.
The development of these hybrid techniques is continuously advancing, with improvements in instrumentation and methodologies leading to greater sensitivity and resolving power. For instance, advances in mass analyzers and ionization sources have significantly enhanced the capabilities of MS-based techniques. cpcscientific.com These developments are crucial for maximizing the information that can be obtained from experiments utilizing ¹⁵N-labeled compounds like L-ARGININE-N-FMOC, PMC (15N4). The ability to accurately detect and quantify these labeled molecules is essential for a wide range of research applications, from metabolic studies to quantitative proteomics. nih.gov
Q & A
Q. What is the role of the FMOC-protected arginine in peptide synthesis studies?
The FMOC (fluorenylmethyloxycarbonyl) group in L-ARGININE-N-FMOC, PMC (15N4) acts as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions and enables selective deprotection under mild basic conditions (e.g., piperidine). The 15N4 isotopic labeling allows precise tracking of nitrogen metabolism in downstream applications, such as proteomic studies or metabolic flux analysis .
Q. How does 15N4 isotopic labeling enhance metabolic pathway studies?
The incorporation of four nitrogen-15 atoms enables researchers to trace nitrogen assimilation and turnover in biological systems using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, in metabolic flux analysis, 15N-labeled arginine can quantify pathway activity in urea cycle disorders or nitric oxide synthesis pathways. The 99% isotopic purity (as noted in product specifications) ensures minimal interference from natural abundance isotopes .
II. Advanced Research Questions
Q. What experimental strategies minimize isotopic dilution when using L-ARGININE-N-FMOC, PMC (15N4) in long-term cell culture studies?
Isotopic dilution occurs when unlabeled nitrogen sources compete with the 15N4-labeled compound. To mitigate this:
- Use serum-free media or media pre-screened for low arginine content.
- Monitor intracellular arginine pools via LC-MS/MS to adjust supplementation rates.
- Apply kinetic modeling to correct for dilution effects in flux calculations .
- Ensure storage conditions (-5°C to 5°C, as per product guidelines) to prevent degradation .
Q. How can conflicting data on isotopic incorporation rates from MS and NMR be reconciled?
Discrepancies may arise from differences in detection limits or sample preparation:
- MS : Offers high sensitivity but may ionize impurities (e.g., 1% natural abundance 14N). Use high-resolution MS (HRMS) and isotopic correction algorithms.
- NMR : Provides direct structural insights but requires higher isotopic enrichment (≥98% for 15N). Cross-validate using both methods and include internal standards (e.g., 13C-glucose) to normalize data .
III. Methodological Design and Validation
What criteria should guide the formulation of research questions for studies involving isotopic compounds?
Apply the PICOC framework (Population, Intervention, Comparison, Outcomes, Context):
Q. How should researchers address batch-to-batch variability in isotopic purity?
- Request certificates of analysis (CoA) from suppliers detailing isotopic abundance (e.g., 15N4 ≥99%) and chemical purity (≥94%).
- Pre-test each batch via elemental analysis or isotopic ratio MS.
- Include batch numbers in metadata for reproducibility .
IV. Data Interpretation and Reporting
Q. What are best practices for documenting the use of isotopic compounds in peer-reviewed manuscripts?
Follow journal guidelines (e.g., Journal of Advanced Research):
- Methods Section : Specify storage conditions, reconstitution protocols, and analytical validation steps (e.g., "LC-MS/MS confirmed 98.5% isotopic enrichment").
- Results : Report raw isotopic ratios and corrected values separately.
- Discussion : Contrast findings with prior studies using alternative isotopes (e.g., 13C-labeled arginine) and address limitations (e.g., residual 14N interference) .
Q. How can researchers optimize purification protocols for FMOC-deprotected 15N4-arginine?
- Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
- Monitor deprotection efficiency via UV absorbance at 301 nm (characteristic of FMOC cleavage).
- Validate purity via MALDI-TOF MS to detect truncated peptides or isotopic contaminants .
Tables for Methodological Reference
Q. Table 1: Key Parameters for Handling L-ARGININE-N-FMOC, PMC (15N4)
| Parameter | Specification | Source |
|---|---|---|
| Isotopic Purity (15N4) | ≥99% | |
| Chemical Purity | ≥94% | |
| Storage Temperature | -5°C to 5°C, dry, dark | |
| Recommended Solvent | Anhydrous DMSO or DMF |
Q. Table 2: Analytical Techniques for Isotopic Validation
| Technique | Detection Limit | Use Case |
|---|---|---|
| HRMS | 0.1% isotopic impurity | Quantifying 15N4 enrichment |
| NMR | 2% isotopic impurity | Structural confirmation of labeling |
| LC-MS/MS | 0.5% impurity | Metabolic flux analysis in cell lysates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
